5-(4-MOXD)-2-SH is a heterocyclic compound belonging to the class of 1,3,4-oxadiazoles. Its synthesis has been reported in scientific literature, with researchers employing various methods to obtain the compound. One reported method involves the reaction of 4-methoxyaniline, carbon disulfide, and hydrazine hydrate under specific reaction conditions. [] The characterization of the synthesized product is typically done using techniques like elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, which help confirm the structure and purity of the compound. []
While the specific scientific research applications of 5-(4-MOXD)-2-SH are still under exploration, its structural features suggest potential in various areas, including:
The presence of the heterocyclic ring and the thiol group in 5-(4-MOXD)-2-SH might contribute to its potential antimicrobial activity. However, limited research is available to definitively confirm this property. Further studies are needed to evaluate its efficacy against different microbial strains and understand its mechanism of action, if any. [, ]
The 1,3,4-oxadiazole scaffold is present in various FDA-approved drugs exhibiting diverse pharmacological activities. This suggests that 5-(4-MOXD)-2-SH could serve as a potential starting point for the development of novel therapeutic agents. However, extensive research involving medicinal chemistry and biological evaluations is required to explore its potential therapeutic applications. []
The heterocyclic structure of 5-(4-MOXD)-2-SH might hold potential applications in material science. However, specific research exploring its potential use in materials development is currently limited.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a chemical compound characterized by its unique oxadiazole ring structure, which has garnered attention in various fields of research. The molecular formula for this compound is C₉H₈N₂O₂S, and it has a molecular weight of 208.24 g/mol. The presence of the methoxy group and the thiol functional group contributes to its chemical reactivity and biological properties. This compound is often studied for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The chemical reactivity of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol can be attributed to its oxadiazole and thiol functionalities. It can undergo various reactions, including:
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol exhibits significant biological activities:
Several synthetic routes have been developed for the preparation of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol:
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol has diverse applications:
Interaction studies involving 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol focus on its binding affinity with various biomolecules. Molecular docking studies have been conducted to understand how this compound interacts with glucosidases and other enzymes, providing insights into its mechanism of action as an inhibitor . These studies are crucial for optimizing its structure for enhanced biological activity.
Several compounds exhibit structural similarities to 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Here are a few notable examples:
The uniqueness of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol lies in its specific methoxy substitution pattern and thiol group, which may impart distinct electronic properties and reactivity compared to similar compounds. This can influence its biological activity and potential therapeutic applications.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol exhibits a well-defined molecular composition that has been extensively characterized through multiple analytical approaches [1] [2]. The compound possesses the empirical formula C9H8N2O2S, which represents the simplest whole-number ratio of constituent atoms within the molecular structure [1] [3]. This empirical formula corresponds to a molecular weight of 208.24 grams per mole, as confirmed by various commercial suppliers and analytical databases [2] [4].
The exact molecular mass has been determined through high-resolution mass spectrometry to be 208.03010 atomic mass units [3]. This precise measurement provides crucial information for analytical identification and quantitative analysis of the compound. The molecular formula follows Hill notation conventions, arranging elements in the order carbon, hydrogen, nitrogen, oxygen, and sulfur [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C9H8N2O2S | PubChem CID 683639 [1] |
Molecular Weight (g/mol) | 208.24 | Sigma-Aldrich Product Data [2] |
Exact Mass (g/mol) | 208.03010 | PubChemLite Database [3] |
Empirical Formula (Hill Notation) | C9H8N2O2S | PubChem Database [1] |
Chemical Abstracts Service Registry Number | 23766-26-9 | Chemical Abstract Service [2] |
International Union of Pure and Applied Chemistry Name | 5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | International Union of Pure and Applied Chemistry [1] |
The molecular geometry of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is characterized by a planar five-membered oxadiazole ring system with specific angular relationships between constituent atoms [6] [14]. The oxadiazole ring maintains planarity to within 0.005 angstroms, indicating minimal deviation from ideal geometry [14]. This planar configuration is essential for the compound's electronic properties and intermolecular interactions.
The dihedral angle between the methoxyphenyl substituent and the oxadiazole ring has been determined through crystallographic studies to range between 1.52 and 5.55 degrees, demonstrating near-coplanar arrangement [14]. This geometric relationship facilitates electronic conjugation between the aromatic phenyl system and the heterocyclic oxadiazole core [6]. The methoxy group attached to the phenyl ring adopts a configuration that minimizes steric hindrance while maintaining optimal orbital overlap.
Bond angles within the oxadiazole ring follow typical five-membered heterocyclic geometry, with nitrogen-oxygen-carbon angles approximating 108 degrees [6]. The carbon-nitrogen double bonds exhibit characteristic angles consistent with sp2 hybridization, contributing to the aromatic character of the heterocyclic system [14]. These geometric parameters have been confirmed through both experimental crystallographic data and theoretical quantum chemical calculations [6].
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol exists in dynamic equilibrium between two distinct tautomeric forms: the thiol form and the thione form [9] [11]. Extensive spectroscopic investigations have demonstrated that the thione tautomer predominates in solution, contrary to initial theoretical predictions favoring the thiol form in gas phase conditions [9] [11].
Fourier transform infrared spectroscopy and proton nuclear magnetic resonance studies provide compelling evidence for the prevalence of the thione form in solution environments [9]. The characteristic broad peak observed at chemical shift values between 14.38 and 14.78 parts per million in proton nuclear magnetic resonance spectra corresponds to the nitrogen-hydrogen proton of the thione tautomer [9] [11]. This signal, although weak in intensity, serves as a diagnostic indicator of tautomeric preference.
The equilibrium position is significantly influenced by solvation effects, with polar solvents stabilizing the thione form through enhanced hydrogen bonding interactions [9] [11]. Crystallographic studies have confirmed that the solid-state structure corresponds exclusively to the thione form, supporting solution-phase observations [9] [11]. The enhanced stability of the thione tautomer in solution results from superior solvation compared to the thiol form, creating an equilibrium that strongly favors thione formation [9].
Tautomeric Form | Structural Feature | Experimental Evidence |
---|---|---|
Thione Form (Major) | 5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | Fourier Transform Infrared, Proton Nuclear Magnetic Resonance [9] |
Thiol Form (Minor) | 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | Minor component in equilibrium [9] |
Gas Phase Preference | Thiol form more stable | Theoretical calculations [11] |
Solution Phase Preference | Thione form predominant | Nuclear Magnetic Resonance studies [9] |
Crystal Structure Form | Thione form confirmed | X-ray crystallography [9] |
Solvation Effect | Enhanced thione stability | Solvent interaction studies [9] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, revealing distinct spectral features that confirm both molecular structure and tautomeric behavior [16] [17]. Proton nuclear magnetic resonance analysis demonstrates characteristic signals that enable unambiguous identification of functional groups and their chemical environments [16] [17].
The most diagnostically significant proton nuclear magnetic resonance signal appears as a broad peak between 14.38 and 14.78 parts per million, attributed to the nitrogen-hydrogen proton of the predominant thione tautomer [9] [17]. This downfield chemical shift reflects the deshielding effect of the adjacent electron-withdrawing oxadiazole ring system and the thiocarbonyl functionality [17]. The broadness of this signal indicates rapid exchange processes and hydrogen bonding interactions in solution [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of the thiocarbonyl carbon at approximately 186.11 parts per million, providing definitive evidence for the thione tautomeric form [17]. This characteristic chemical shift falls within the expected range for thiocarbonyl carbons in heterocyclic systems [17]. Additional carbon signals corresponding to the oxadiazole ring carbons appear around 169.0 and 157.3 parts per million, confirming the integrity of the five-membered heterocyclic core [21].
The methoxyphenyl substituent generates characteristic aromatic carbon signals in the 120-140 parts per million region, with the methoxy carbon appearing at approximately 55-56 parts per million [16] [21]. These spectral assignments have been confirmed through two-dimensional nuclear magnetic resonance techniques and comparison with structurally related compounds [16] [17].
Mass spectrometric analysis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol reveals characteristic fragmentation patterns that provide structural confirmation and enable analytical identification [18] [19]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the protonated molecular ion [M+H]+ [3] [18].
Principal fragmentation pathways involve cleavage of the methoxyphenyl substituent from the oxadiazole core, generating fragment ions at mass-to-charge ratios consistent with loss of methoxyphenyl units [18]. Additional fragmentation occurs through loss of the methoxy group, producing characteristic fragments that aid in structural elucidation [18] [19]. The base peak typically corresponds to fragments retaining the oxadiazole ring system, indicating the stability of this heterocyclic core under mass spectrometric conditions [18].
Collision-induced dissociation studies demonstrate predictable fragmentation patterns that follow established mechanisms for oxadiazole derivatives [3] [18]. These fragmentation pathways have been utilized for developing analytical methods for compound identification and quantitative determination [18] [19]. The mass spectral data consistently support the proposed molecular structure and provide valuable information for analytical applications [3] [18].
Infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol [19] [20]. The nitrogen-hydrogen stretching vibration appears as a characteristic absorption band in the 3200-3400 wavenumber region, confirming the presence of the thione tautomer [19] [20]. This broad absorption reflects hydrogen bonding interactions and the polar nature of the nitrogen-hydrogen bond [19].
The oxadiazole ring system generates characteristic carbon-nitrogen stretching vibrations in the 1600-1650 wavenumber range [19] [20]. These absorption bands are diagnostic for the heterocyclic core and provide confirmation of ring integrity [19]. The intensity and position of these bands correlate with the electronic structure of the oxadiazole system and the influence of substituents [20].
Methoxy group vibrations manifest as carbon-oxygen-carbon stretching and bending modes in the 1000-1300 wavenumber region [19] [20]. These absorptions are characteristic of ether linkages and confirm the presence of the methoxy substituent on the phenyl ring [19]. Additional aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber range, supporting the presence of the substituted phenyl system [20].
Technique | Characteristic Signal/Peak | Functional Group/Assignment |
---|---|---|
Proton Nuclear Magnetic Resonance | δ 14.38-14.78 ppm (broad, NH proton) | Thiol/Thione Tautomeric Proton [9] |
Carbon-13 Nuclear Magnetic Resonance | δ 186.11 ppm (C=S carbon) | Thiocarbonyl Carbon [17] |
Infrared Spectroscopy - Thiol Group | 3200-3400 cm⁻¹ (N-H stretch) | Nitrogen-Hydrogen Bond [19] |
Infrared Spectroscopy - Oxadiazole Ring | 1600-1650 cm⁻¹ (C=N stretch) | Carbon-Nitrogen Double Bond [19] |
Infrared Spectroscopy - Methoxy Group | 1000-1300 cm⁻¹ (C-O-C stretch) | Ether Linkage [19] |
Mass Spectrometry Molecular Ion | m/z 208 [M+H]⁺ | Molecular Ion Peak [3] |
Ultraviolet-Visible Spectroscopy | π-π* transitions, conjugated system | Electronic Transitions [19] |
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol exhibits a well-defined melting point range of 203-208 degrees Celsius, as documented by multiple commercial suppliers and research publications [2] [4]. This melting point range reflects the crystalline nature of the compound and provides important information regarding purity and thermal stability [2] [4]. The relatively narrow temperature range indicates good chemical purity and consistent crystalline structure [4].
The melting point determination has been performed using standard capillary tube methods with electrical melting point apparatus [31]. The observed melting behavior is characteristic of organic compounds with strong intermolecular interactions, including hydrogen bonding and π-π stacking interactions between aromatic systems [2]. The thermal transition corresponds to disruption of crystal lattice forces and conversion to the liquid phase [4].
Comparative analysis with structurally related oxadiazole derivatives reveals that the melting point of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol falls within expected ranges for substituted 1,3,4-oxadiazole-2-thiols [22] [30]. The methoxy substituent influence on melting point reflects both electronic and steric effects on crystal packing arrangements [4]. This thermal property serves as a valuable parameter for compound identification and purity assessment [2] [4].
Property | Value | Literature Reference |
---|---|---|
Melting Point Range (°C) | 203-208 | Sigma-Aldrich, ChemicalBook [2] [4] |
Physical Form at Room Temperature | Solid | Multiple Commercial Sources [2] |
Color | White to Off-white | Chemical Supplier Data [2] |
Predicted Density (g/cm³) | 1.38 ± 0.1 | Predicted Value [22] |
Predicted Refractive Index | 1.5690 (estimated) | Predicted Value [22] |
Predicted Flash Point (°C) | 103 ± 23 | Predicted Value [22] |
Storage Temperature Condition | Room Temperature, Sealed, Dry | Storage Guidelines [2] |
The solubility characteristics of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol demonstrate strong dependence on solvent polarity and hydrogen bonding capacity [22] [26]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide excellent solubility for the compound, facilitating dissolution for synthetic and analytical applications [22] [26]. These solvents effectively solvate both the polar oxadiazole ring and the methoxyphenyl substituent through dipolar interactions [26].
Protic polar solvents including ethanol and methanol exhibit good solubility characteristics, with dissolution enhanced by hydrogen bonding interactions between solvent molecules and the nitrogen-hydrogen functionality of the thione tautomer [22] [26]. Water demonstrates limited solubility due to the predominantly organic character of the molecule, despite the presence of polar functional groups [22]. The aromatic methoxyphenyl substituent contributes hydrophobic character that reduces aqueous solubility [26].
Moderately polar solvents such as chloroform and acetone provide moderate solubility, reflecting intermediate solvation effectiveness [22]. Non-polar solvents like hexane exhibit poor solubility due to incompatibility with the polar oxadiazole core and limited dispersive interactions [22]. These solubility patterns are consistent with the amphiphilic nature of the molecule, containing both polar heterocyclic and relatively non-polar aromatic components [26].
Solvent System | Solubility Behavior | Solvent Polarity |
---|---|---|
Water | Limited solubility | Highly polar, protic [22] |
Ethanol | Good solubility | Polar, protic [22] |
Methanol | Good solubility | Polar, protic [22] |
Dimethyl Sulfoxide | Excellent solubility | Polar, aprotic [22] |
Dimethylformamide | Excellent solubility | Polar, aprotic [22] |
Chloroform | Moderate solubility | Moderately polar [22] |
Acetone | Moderate solubility | Polar, aprotic [22] |
Hexane | Poor solubility | Non-polar [22] |
Irritant